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Abstract
Dregeoside Da1, a complex polyhydroxypregnane glycoside isolated from the medicinal plant

Dregea volubilis, has been a subject of interest due to its potential biological activities. This

technical guide provides a comprehensive overview of the structural elucidation of Dregeoside
Da1. It details the experimental protocols for its isolation and the application of advanced

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), that were pivotal in deciphering its intricate molecular architecture. All

quantitative data from these analyses are presented in structured tables for clarity and

comparative ease. Furthermore, this guide includes visualizations of the experimental workflow

and a putative signaling pathway associated with the biological activity of related

polyoxypregnane glycosides, rendered using Graphviz to facilitate a deeper understanding of

its scientific context.

Introduction
Dregeoside Da1 belongs to the family of polyhydroxypregnane glycosides, a class of natural

products known for their structural diversity and significant biological properties, including

antitumor and anti-inflammatory activities.[1] Isolated from Dregea volubilis (L.) BENTH., a

plant used in traditional medicine, the structural determination of Dregeoside Da1 has been

accomplished through a combination of chemical and spectral methods.[2][3] The definitive

structure was first reported by Yoshimura et al. in 1985, laying the groundwork for further
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investigation into its chemical and biological properties. This guide serves to consolidate the

foundational data and methodologies used in its structural elucidation.

Experimental Protocols
Isolation of Dregeoside Da1
The isolation of Dregeoside Da1 from the methanolic extract of the leaves of Dregea volubilis

involves a multi-step chromatographic process. The general workflow is as follows:

Extraction: The dried and powdered leaves of Dregea volubilis are exhaustively extracted

with methanol (MeOH). The resulting extract is concentrated under reduced pressure to yield

a crude residue.[4]

Solvent Partitioning: The crude extract is suspended in water and successively partitioned

with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-

BuOH), to fractionate the components based on their polarity. The glycosidic fraction

containing Dregeoside Da1 typically concentrates in the n-BuOH layer.

Column Chromatography: The n-BuOH soluble fraction is subjected to column

chromatography on silica gel, eluting with a gradient of CHCl₃ and MeOH. Fractions are

collected and monitored by Thin Layer Chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with

Dregeoside Da1 are further purified by preparative HPLC on a reversed-phase column (e.g.,

C18) using a suitable solvent system, such as a gradient of acetonitrile (MeCN) in water, to

yield the pure compound.

Spectroscopic Analysis
The structural elucidation of Dregeoside Da1 was achieved through the comprehensive

analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a high-field NMR spectrometer. The solvent used for these measurements was typically

deuterated pyridine (C₅D₅N). Chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was employed to

determine the elemental composition and exact mass of Dregeoside Da1.

Data Presentation
Physicochemical Properties of Dregeoside Da1

Property Value

Molecular Formula C₆₂H₁₀₀O₂₅

Molecular Weight 1245.5 g/mol

CAS Number 98665-65-7

Appearance Amorphous powder

Source Dregea volubilis (L.) BENTH.[2][3]

¹³C NMR Spectroscopic Data of Dregeoside Da1
The ¹³C NMR spectral data were crucial for identifying the carbon skeleton of the aglycone and

the nature of the sugar moieties. The data presented below is based on the original work by

Yoshimura et al. (1985).
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Carbon No.
Chemical Shift (δ,
ppm)

Carbon No.
Chemical Shift (δ,
ppm)

1 37.5 1' 97.8

2 28.1 2' 75.4

3 78.2 3' 78.1

4 39.1 4' 80.7

5 140.9 5' 72.6

6 121.7 6' 18.4

7 32.1 1'' 97.8

8 40.7 2'' 75.4

9 50.2 3'' 78.1

10 37.0 4'' 80.7

11 72.1 5'' 72.6

12 81.1 6'' 18.4

13 54.8 1''' 101.9

14 85.8 2''' 75.1

15 35.9 3''' 78.1

16 75.4 4''' 71.6

17 63.9 5''' 77.9

18 17.9 6''' 62.8

19 19.4 1'''' 104.8

20 71.5 2'''' 75.4

21 15.9 3'''' 85.1

4'''' 72.6

5'''' 69.3
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6'''' 18.4

Solvent: C₅D₅N

¹H NMR Spectroscopic Data of Dregeoside Da1
The ¹H NMR spectrum provides detailed information about the proton environment in the

molecule. Key assignments are summarized below.

Proton No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 5.36 m

H-18 1.29 s

H-19 1.32 s

H-21 2.16 s

Anomeric 4.65, 4.72 d 9.6, 7.8

Note: A complete assignment of all proton signals requires advanced 2D NMR techniques.

Mandatory Visualizations
Experimental Workflow
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Caption: Isolation and structural elucidation workflow for Dregeoside Da1.
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Putative Signaling Pathway
Polyoxypregnane glycosides from Dregea volubilis have been shown to exhibit

chondroprotective effects by inhibiting the inflammatory cascade in chondrocytes. A key

mechanism is the suppression of Interleukin-1β (IL-1β) induced Matrix Metalloproteinase

(MMP) expression.

IL-1β

IL-1 Receptor

 binds

NF-κB Pathway

 activates

MMP Gene Expression

 promotes

MMPs (e.g., MMP-1, MMP-13)

 leads to

Cartilage Degradation

 causes

Dregeoside Da1
(Polyoxypregnane Glycoside)

 inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15592077?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Inhibition of IL-1β induced cartilage degradation pathway.

Conclusion
The structural elucidation of Dregeoside Da1 is a testament to the power of modern

spectroscopic techniques in natural product chemistry. The detailed NMR and MS data have

provided an unambiguous assignment of its complex steroidal glycoside structure. This

foundational knowledge is indispensable for the scientific community, particularly for

researchers in drug discovery and development who may explore the therapeutic potential of

Dregeoside Da1 and its analogs. The putative chondroprotective mechanism of related

compounds highlights a promising area for future pharmacological studies. This guide provides

a centralized resource of the core data and methodologies essential for advancing research on

this fascinating molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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